molecular formula C16H17NO3S B2608994 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 732292-21-6

4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No. B2608994
M. Wt: 303.38
InChI Key: FTXWMCVZCMDTAO-UHFFFAOYSA-N
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Description

“4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 732292-21-6. It has a molecular weight of 303.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO3S/c1-12(14-6-4-3-5-7-14)17-21(19,20)16-10-8-15(9-11-16)13(2)18/h3-12,17H,1-2H3 .

Scientific Research Applications

Enzyme Inhibition

Sulfonamides, including compounds similar to 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide, have been reported to exhibit significant inhibitory activity against various enzymes. Notably, they show prominent activity against acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and trypsin enzymes. These compounds have been synthesized and assayed for their antioxidant activities and enzyme inhibition capabilities, demonstrating potential in therapeutic applications (Fatima et al., 2013; Rehman et al., 2011; Danish et al., 2021).

Anticancer Activity

Several sulfonamide derivatives exhibit notable in vitro antitumor activity against various cancer cell lines. The structure-reactivity relationship of these compounds has been extensively studied, providing insights into their potential as anticancer agents. The reactivity of certain acetylsulfonamide derivatives towards various nucleophiles has been explored, and some derivatives have shown promising anticancer effects in studies (Fahim & Shalaby, 2019; Mohamed et al., 2022).

Molecular Docking and Structural Studies

Sulfonamides, including structures similar to 4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide, have been subjected to molecular docking studies to understand their interaction with various biological targets. These studies provide valuable information regarding the binding affinities and interaction patterns of these compounds with enzymes and receptors. The Density Functional Theory (DFT) and single crystal X-ray diffraction techniques have been employed to elucidate the structure and properties of these compounds (Sarojini et al., 2012; Bilginer et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-acetyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12(14-6-4-3-5-7-14)17-21(19,20)16-10-8-15(9-11-16)13(2)18/h3-12,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXWMCVZCMDTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(1-phenylethyl)benzene-1-sulfonamide

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